Cas no 51746-09-9 (D-myo-Inositol,1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-a-D-arabino-hexopyranosyl)- (9CI))
![D-myo-Inositol,1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-a-D-arabino-hexopyranosyl)- (9CI) structure](https://fr.kuujia.com/scimg/cas/51746-09-9x500.png)
51746-09-9 structure
Nom du produit:D-myo-Inositol,1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-a-D-arabino-hexopyranosyl)- (9CI)
D-myo-Inositol,1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-a-D-arabino-hexopyranosyl)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- D-myo-Inositol,1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-a-D-arabino-hexopyranosyl)- (9CI)
- D-myo-Inositol,1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino
- D-myo-Inositol,1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-a-D-arabin
- minosaminomycin
- 2-[[3-(2-amino-4,5-dihydro-1H-imidazol-5-yl)-1-[[4-(3,5-diamino-6-methyloxan-2-yl)oxy-2,3,5,6-tetrahydroxycyclohexyl]amino]-1-oxopropan-2-yl]carbamoylamino]-4-methylpentanoic acid
- DTXSID001098181
- D-myo-Inositol, 1-((3-(2-amino-4,5-dihydro-1H-imidazol-4-yl)-2-((((1-carboxy-3-methylbutyl)amino)carbonyl)amino)-1-oxopropyl)amino)-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-, stereoisomer
- D-myo-Inositol, 1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-
- 51746-09-9
- BRN 4080877
-
- Piscine à noyau: InChI=1S/C25H46N8O10/c1-8(2)4-14(22(39)40)32-25(41)31-13(5-10-7-29-24(28)30-10)21(38)33-15-16(34)18(36)20(19(37)17(15)35)43-23-12(27)6-11(26)9(3)42-23/h8-20,23,34-37H,4-7,26-27H2,1-3H3,(H,33,38)(H,39,40)(H3,28,29,30)(H2,31,32,41)
- La clé Inchi: UDZJEGDQBWDMOF-UHFFFAOYSA-N
- Sourire: CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)NC(=O)C(CC3CN=C(N3)N)NC(=O)NC(CC(C)C)C(=O)O)O)O)N)N
Propriétés calculées
- Qualité précise: 618.33368969g/mol
- Masse isotopique unique: 618.33368969g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 12
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 43
- Nombre de liaisons rotatives: 11
- Complexité: 1000
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 11
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -7.2
- Surface topologique des pôles: 309Ų
D-myo-Inositol,1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-a-D-arabino-hexopyranosyl)- (9CI) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00E2FL-1mg |
minosaminomycin |
51746-09-9 | ≥90% | 1mg |
$678.00 | 2024-04-30 |
D-myo-Inositol,1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-a-D-arabino-hexopyranosyl)- (9CI) Littérature connexe
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
51746-09-9 (D-myo-Inositol,1-[[(2S)-3-[(4R)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-2-[[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]amino]-1-oxopropyl]amino]-1-deoxy-4-O-(2,4-diamino-2,3,4,6-tetradeoxy-a-D-arabino-hexopyranosyl)- (9CI)) Produits connexes
- 1402551-64-7(2-Chloro-4-methoxy-6-(trifluoromethyl)pyrimidine)
- 2169144-24-3(1-5-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazol-2-yl-2,2-dimethylpropan-1-one)
- 3711-01-1(2,3,6,7-Naphthalenetetracarboxylic dianhydride)
- 1781297-14-0(2-(3-Fluoropyrrolidin-3-yl)acetic acid)
- 1806908-37-1(4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde)
- 1376061-34-5(2-4-(benzyloxy)phenyl-N-(cyanomethyl)cyclopropane-1-carboxamide)
- 1361743-98-7(4-(2,5-Dichlorophenyl)pyridine-2-acetonitrile)
- 2229185-95-7(2-methyl-2-{1H-pyrrolo2,3-bpyridin-3-yl}propanoic acid)
- 2229272-10-8(5-(2-amino-3,3,3-trifluoropropyl)-2-methylphenol)
- 1251688-16-0(1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide)
Fournisseurs recommandés
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Fournisseur de Chine
Réactif

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
